Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15930928
InChI: InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-6-7(3-5(4)10)12-9(15)11-6/h2-3H,1H3,(H2,11,12,15)
SMILES:
Molecular Formula: C9H7ClN2O2S
Molecular Weight: 242.68 g/mol

Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate

CAS No.:

Cat. No.: VC15930928

Molecular Formula: C9H7ClN2O2S

Molecular Weight: 242.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate -

Specification

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
IUPAC Name methyl 6-chloro-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-6-7(3-5(4)10)12-9(15)11-6/h2-3H,1H3,(H2,11,12,15)
Standard InChI Key QZDSKHJBTZHXRJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1Cl)NC(=S)N2

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s benzoimidazole core consists of a benzene ring fused to an imidazole ring, with substituents at positions 1, 2, 5, and 6. Key structural elements include:

  • Chloro group (-Cl) at position 6, enhancing electrophilic reactivity.

  • Mercapto group (-SH) at position 2, enabling nucleophilic and redox reactions.

  • Carboxylate ester (-COOCH₃) at position 5, influencing solubility and metabolic stability.

The IUPAC name is methyl 6-chloro-1-methyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate, and its canonical SMILES string is CN1C2=C(C=C(C(=C2)Cl)C(=O)OC)NC1=S.

Comparative Analysis with Structural Analogs

The compound’s bioactivity is influenced by its substituents. A comparison with related molecules reveals distinct functional advantages:

CompoundMolecular FormulaKey FeaturesBioactivity
Methyl 6-chloro-1-methylbenzimidazoleC₉H₇ClN₂O₂Lacks thiol groupAntimicrobial
Methyl 5-chloro-thiazoleC₄H₃ClNOSThiazole ring instead of imidazoleAntifungal
Methyl benzothiazoleC₈H₇NOSBenzothiazole coreAntimicrobial

The presence of both chloro and mercapto groups in Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate enhances its ability to interact with biological targets through halogen bonding and thiol-disulfide exchange mechanisms.

Synthesis and Optimization

Stepwise Synthesis Protocol

The synthesis involves four critical steps, as outlined in patent CA2188835C and VulcanChem’s protocol:

Step A: Formation of Benzoimidazole Core
Reacting o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions yields the benzoimidazole scaffold. For example:
C₆H₄(NH₂)₂ + RCOOHHClBenzoimidazole+H₂O\text{C₆H₄(NH₂)₂ + RCOOH} \xrightarrow{HCl} \text{Benzoimidazole} + \text{H₂O}.

Step B: Chlorination
Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride introduces the chloro group at position 6:
Benzoimidazole+Cl₂FeCl36-Chloro derivative\text{Benzoimidazole} + \text{Cl₂} \xrightarrow{FeCl₃} \text{6-Chloro derivative}.

Step C: Thiolation
Treatment with thiourea or phosphorus pentasulfide introduces the mercapto group at position 2:
6-Chloro derivative+ThioureaΔ2-Mercapto intermediate\text{6-Chloro derivative} + \text{Thiourea} \xrightarrow{\Delta} \text{2-Mercapto intermediate}.

Step D: Esterification
Reaction with methanol in the presence of sulfuric acid forms the carboxylate ester:
5-Carboxylic acid+CH₃OHH2SO4Methyl ester\text{5-Carboxylic acid} + \text{CH₃OH} \xrightarrow{H₂SO₄} \text{Methyl ester}.

Yield Optimization Strategies

  • Catalyst Selection: Using p-toluenesulfonic acid instead of HCl improves esterification yields to 85% .

  • Temperature Control: Maintaining 60–70°C during chlorination minimizes side products .

  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane 1:3) achieves >95% purity.

Chemical Reactivity and Stability

Key Reactions

The compound participates in diverse reactions due to its functional groups:

Ester Hydrolysis
Under basic conditions, the carboxylate ester hydrolyzes to the carboxylic acid:
RCOOCH₃+NaOHRCOO⁻Na⁺+CH₃OH\text{RCOOCH₃} + \text{NaOH} \rightarrow \text{RCOO⁻Na⁺} + \text{CH₃OH}.

Thiol Oxidation
The mercapto group oxidizes to disulfides or sulfonic acids under oxidative stress:
2RSH+H₂O₂RSSR+2H₂O2 \text{RSH} + \text{H₂O₂} \rightarrow \text{RSSR} + 2 \text{H₂O}.

Nucleophilic Aromatic Substitution
The chloro group at position 6 undergoes substitution with amines or alkoxides:
Ar-Cl+NH₃Ar-NH₂+HCl\text{Ar-Cl} + \text{NH₃} \rightarrow \text{Ar-NH₂} + \text{HCl} .

Stability Profile

  • Thermal Stability: Decomposes at 210°C (DSC data).

  • Photostability: Degrades by 15% under UV light (λ = 254 nm) over 24 hours.

  • pH Sensitivity: Stable at pH 4–8; hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >10) conditions.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) . The mercapto group disrupts microbial cell membranes by binding to thiol-dependent enzymes .

Enzyme Inhibition

It acts as a competitive inhibitor of H⁺/K⁺-ATPase (Kᵢ = 0.4 µM), a target for antiulcer drugs . The chloro group enhances binding to the enzyme’s extracellular domain .

Industrial and Pharmaceutical Applications

Drug Development

  • Proton Pump Inhibitors: Analogues are in Phase II trials for gastroesophageal reflux disease .

  • Anthelmintic Agents: Shows 90% efficacy against Haemonchus contortus in sheep.

Agricultural Uses

  • Fungicides: Controls Fusarium oxysporum in wheat at 10 ppm.

  • Herbicide Safeners: Reduces phytotoxicity of sulfonylurea herbicides by 40% .

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